4-Formyl-2-methoxyphenyl hydrogen sulfate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-8-4-6(5-9)2-3-7(8)14-15(10,11)12/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKMDRGUNIXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609948 | |
| Record name | 4-Formyl-2-methoxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744984-09-6 | |
| Record name | 4-Formyl-2-methoxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
- Reagents : Vanillin, sulfur trioxide-pyridine complex (SO₃·Py), or sulfur trioxide-trimethylamine complex (SO₃·TMA).
- Conditions :
- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: 0–25°C.
- Time: 2–6 hours.
- Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and crystallization.
Key Data
| Sulfating Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| SO₃·Py | 78 | 95 | |
| SO₃·TMA | 85 | 97 |
Mechanism :
The SO₃ complex electrophilically attacks the phenolic oxygen, forming the sulfate ester. The pyridine or trimethylamine base scavenges protons, driving the reaction.
Regioselective Sulfation via Tin-Mediated Activation
For enhanced regioselectivity, dibutyltin oxide (Bu₂SnO) activates the phenolic hydroxyl group prior to sulfation.
Procedure
Key Data
| Step | Yield (%) | Selectivity (%) |
|---|---|---|
| Activation | 95 | - |
| Sulfation | 88 | >99 |
Advantages : Avoids side reactions at the aldehyde group.
Acid-Catalyzed Sulfation with Concentrated Sulfuric Acid
A traditional approach using H₂SO₄, though less selective, is effective under optimized conditions.
Procedure
Key Data
| H₂SO₄ (equiv.) | Yield (%) | Purity (%) |
|---|---|---|
| 1.2 | 65 | 90 |
| 2.0 | 70 | 85 |
Limitations : Over-sulfation and aldehyde degradation occur at higher temperatures.
Enzymatic Sulfation
Emerging biocatalytic methods use aryl sulfotransferases for greener synthesis.
Procedure
Key Data
| Enzyme Activity (U/mg) | Yield (%) |
|---|---|
| 12.5 | 60 |
Advantages : Ambient conditions and high specificity.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility.
Process
Economic Metrics
| Parameter | Value |
|---|---|
| Production Cost | \$12/g |
| Throughput | 50 kg/day |
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Direct Sulfation | 78–85 | Moderate | High | \$ |
| Tin-Mediated | 88 | High | Moderate | \$\$ |
| Acid-Catalyzed | 65–70 | Low | High | \$ |
| Enzymatic | 60 | Very High | Low | \$\$\$ |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzoic acid
Reduction: 4-Hydroxymethyl-2-methoxyphenyl hydrogen sulfate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Formyl-2-methoxyphenyl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its derivation from vanillin.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl hydrogen sulfate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with various biomolecules .
Comparison with Similar Compounds
Structural Derivatives with Varying Sulfonate Groups
Key structural analogs differ in the substituent at the sulfate/sulfonate position, which influences reactivity, stability, and applications:
- Triflate derivatives (e.g., compound in ) exhibit superior reactivity in transition metal-catalyzed reactions due to the triflate group’s strong electron-withdrawing nature.
- Benzenesulfonate derivatives () demonstrate higher synthetic yields (96%), likely due to stabilized intermediates in aromatic substitution.
Physicochemical Properties
- Melting Points: 4-Formyl-2-methoxyphenyl β-D-glucopyranoside: 183.0–184.6°C . Sodium O-(4-formyl-2-methoxyphenyl)carbonodithioate: >350°C , indicating high thermal stability due to the dithiocarbonate group.
- Spectroscopic Features :
Biological Activity
4-Formyl-2-methoxyphenyl hydrogen sulfate is an organic compound with the molecular formula C8H8O6S, characterized by a formyl group (–CHO), a methoxy group (–OCH3), and a hydrogen sulfate group (–OSO3H) attached to a benzene ring. This compound is derived from vanillin and is notable for its potential biological activities, including antimicrobial and antioxidant properties.
Synthesis Methods
The synthesis of 4-Formyl-2-methoxyphenyl hydrogen sulfate typically involves the sulfonation of vanillin. Key methods include:
- Sulfonation Reaction : Vanillin reacts with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the para position relative to the formyl group.
- Continuous Flow Processes : In industrial settings, continuous flow techniques are employed to enhance efficiency and yield, often utilizing catalysts to optimize reaction conditions.
Antimicrobial Properties
Research indicates that 4-Formyl-2-methoxyphenyl hydrogen sulfate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant ones. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. It scavenges free radicals, thereby protecting cells from damage.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study assessed the antioxidant potential of 4-Formyl-2-methoxyphenyl hydrogen sulfate using the DPPH assay, revealing a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies indicated that it binds effectively to cancer-related proteins, potentially inhibiting tumor growth.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 4-Formyl-2-methoxyphenyl hydrogen sulfate | 10 |
| Control Drug (5-Fluorouracil) | 5 |
The biological activity of 4-Formyl-2-methoxyphenyl hydrogen sulfate is attributed to its structural features:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
- Enhanced Solubility : The sulfate group increases solubility in biological fluids, facilitating transport and interaction with target molecules.
Similar Compounds Overview
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Vanillin | C8H8O3 | Antioxidant, flavoring |
| Ethyl Vanillin | C10H12O3 | Flavoring |
| Vanillic Acid | C9H10O4 | Antioxidant |
Unique Features of 4-Formyl-2-methoxyphenyl Hydrogen Sulfate
The presence of the sulfate group distinguishes this compound from other vanillin derivatives, potentially enhancing its reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
